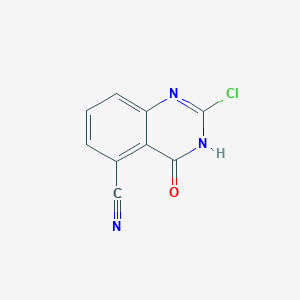![molecular formula C11H11ClN2 B11894404 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused imidazole and quinoline ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include active manganese dioxide and selenium dioxide for oxidation, and nickel catalysts for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxymethyl and 2-methyl derivatives of the compound with active manganese dioxide and selenium dioxide yields 2-formyl derivatives .
Applications De Recherche Scientifique
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline can be compared with other imidazoquinoline derivatives, such as 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Propriétés
Formule moléculaire |
C11H11ClN2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
2-chloro-5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C11H11ClN2/c1-7-4-5-8-3-2-6-14-10(8)9(7)13-11(14)12/h4-5H,2-3,6H2,1H3 |
Clé InChI |
LGANFBPSJHJKPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(CCCN3C(=N2)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)




![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)


![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)



